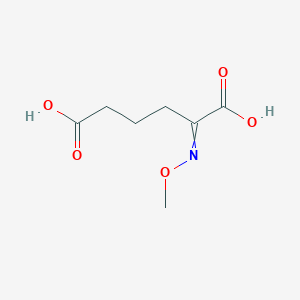![molecular formula C16H12N4OS B14202358 Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 835626-21-6](/img/structure/B14202358.png)
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of an azido group, which is known for its high reactivity. The thienopyridine core structure is a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. The diazonium salt is subsequently reacted with sodium azide to introduce the azido group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Sodium Nitrite: Used in the diazotization step.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions with various substrates, leading to the formation of triazoles. These triazoles can interact with biological targets, such as enzymes and receptors, thereby modulating their activity. Additionally, the compound’s thienopyridine core can interact with nucleic acids and proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- can be compared with other thienopyridine derivatives, such as:
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone: Lacks the azido group, resulting in different reactivity and applications.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone: Contains additional chlorine substituents, which can influence its chemical properties and biological activity.
The presence of the azido group in Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- makes it unique, as it imparts high reactivity and the potential for diverse chemical transformations.
Propiedades
Número CAS |
835626-21-6 |
|---|---|
Fórmula molecular |
C16H12N4OS |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N4OS/c1-9-8-10(2)18-16-12(9)13(19-20-17)15(22-16)14(21)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
GKIJLRGLRIKKEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)



![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)

![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
